REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:25]=CC(COC(N2CC(SC(=O)C)CC2C(O)=O)=O)=C[CH:5]=1)([O-])=O.[C:26](=[O:29])([O-])[O-].[K+].[K+].[N+:32]([C:35]1[CH:36]=[C:37]([C:44]([OH:46])=[O:45])[CH:38]=[C:39]([CH:43]=1)[C:40]([OH:42])=[O:41])([O-:34])=[O:33].[CH2:47](Br)[CH:48]=[CH2:49]>CC(N(C)C)=O>[CH2:47]([O:46][C:44](=[O:45])[C:37]1[CH:38]=[C:39]([C:40](=[O:42])[N:1]([O:29][CH3:26])[CH3:4])[CH:43]=[C:35]([NH2:32])[CH:36]=1)[CH:48]=[CH2:49].[CH2:25]([O:45][C:44](=[O:46])[C:37]1[CH:38]=[C:39]([CH:43]=[C:35]([N+:32]([O-:34])=[O:33])[CH:36]=1)[C:40]([OH:42])=[O:41])[CH:4]=[CH2:5] |f:1.2.3|
|
Name
|
material ( 1(c) )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2C(CC(C2)SC(C)=O)C(=O)O)C=C1
|
Name
|
|
Quantity
|
17 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
52 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C(C=C(C(=O)O)C1)C(=O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)N(C)C
|
Type
|
CUSTOM
|
Details
|
was stirred at 90° for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was prepared
|
Type
|
CUSTOM
|
Details
|
Dimethylacetamide was evaporated away under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in ethyl acetate
|
Type
|
WASH
|
Details
|
washed with water (2×300 ml)
|
Type
|
EXTRACTION
|
Details
|
extracted with aqueous saturated sodium bicarbonate solution (3×300 ml)
|
Type
|
WASH
|
Details
|
washed with water (300 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulphate
|
Type
|
CUSTOM
|
Details
|
evaporated under reduced pressure
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C1=CC(=CC(=C1)C(N(C)OC)=O)N)=O
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC(C=1C=C(C(=O)O)C=C(C1)[N+](=O)[O-])=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 39.48 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |